3-Fluorophenylboronic acid pinacol ester

Overview

Description

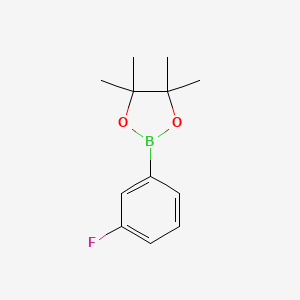

3-Fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H18BFO3 . It is a synthetically versatile compound that is often used in various chemical reactions .

Synthesis Analysis

In general, this compound is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting compound is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.

Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. It has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.

Scientific Research Applications

Catalytic Transformations

Niwa et al. (2015) demonstrated the use of fluoroarenes, including 3-fluorophenylboronic acid pinacol ester, in Ni/Cu-catalyzed transformations. This process facilitates the conversion of fluoroarenes into arylboronic acid pinacol esters through C-F bond cleavage. Such transformations enable diverse functionalization of arenes, highlighting the compound's versatility in organic synthesis.

Fluoride Ion Sensing

Jańczyk et al. (2012) studied the use of pinacol ester of phenylboronic acid, similar to this compound, in fluoride ion sensing applications. They developed polymer membrane electrodes containing these compounds, demonstrating their potential in selective ion sensing, particularly for fluoride ions in acidic conditions (Jańczyk et al., 2012).

Synthesis of Fluorinated Compounds

Zhou et al. (2016) reported a [Ni(IMes)2]-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters, including this compound. This process is significant for synthesizing various fluorinated compounds, indicating the compound's role in the development of novel fluorinated materials (Zhou et al., 2016).

Radical Fluorination

Li et al. (2014) explored the radical fluorination of alkylboronates using compounds like this compound. This research opens avenues for developing new methods in the synthesis of alkyl fluorides, which are crucial in various chemical industries (Li et al., 2014).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, similar to this compound, exhibit phosphorescence at room temperature. This finding suggests potential applications in the development of organic phosphorescent materials (Shoji et al., 2017).

Mechanism of Action

Target of Action

3-Fluorophenylboronic acid pinacol ester, also known as boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . Its primary targets are organic groups that participate in these reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that can be used in various applications .

Pharmacokinetics

It’s known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . The compound is susceptible to hydrolysis, particularly at physiological ph .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Future Directions

Future research on 3-Fluorophenylboronic acid pinacol ester may include developing new synthetic methods, improving its solubility, and exploring its applications in emerging fields, such as nanotechnology and materials science. Additionally, more research is needed to better understand the size and steric effects of the Bpin group .

Biochemical Analysis

Biochemical Properties

3-Fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the design of enzyme inhibitors and drug delivery systems. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression. These effects are particularly relevant in cancer research, where boronic esters are explored for their potential to inhibit proteasomes and other critical enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This mechanism is essential in the development of enzyme inhibitors and therapeutic agents. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Over time, the ester may hydrolyze, leading to the release of 3-fluorophenylboronic acid and pinacol. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At high doses, it can cause adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold effect, where the compound’s benefits are maximized at specific dosages, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized to 3-fluorophenylboronic acid and pinacol, which can further participate in biochemical reactions. These metabolic pathways are crucial in understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function, particularly in the context of enzyme inhibition and drug delivery .

properties

IUPAC Name |

2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBPPYBBVMPZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720519 | |

| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936618-92-7 | |

| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399235.png)

![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)